molecular formula C23H25N3O6S B2456282 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 933027-59-9

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2456282
CAS No.: 933027-59-9
M. Wt: 471.53
InChI Key: RVQCHYGMXILFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-31-18-8-6-17(7-9-18)25-11-13-26(14-12-25)33(29,30)15-10-24-23(28)22-16-20(27)19-4-2-3-5-21(19)32-22/h2-9,16H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQCHYGMXILFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. This compound has been found to inhibit AChE, thus increasing the availability of acetylcholine.

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways. For instance, increased acetylcholine can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in numerous physiological processes, including memory and learning.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Moreover, the presence of other substances, such as aluminium chloride, can influence the compound’s efficacy

Biological Activity

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a piperazine ring, a sulfonyl group, and a chromene moiety, which may contribute to its biological activity.

Structural Characteristics

The molecular formula of this compound is C23H32N4O4SC_{23}H_{32}N_4O_4S, with a molecular weight of approximately 477.6 g/mol. Its structure can be broken down into several key components:

  • Piperazine Ring : Known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors.
  • Sulfonyl Group : Enhances binding affinity to biological targets and may contribute to diverse pharmacological effects.
  • Chromene Moiety : Associated with antioxidant properties and potential anticancer activity.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:

1. Neurotransmitter Modulation

Compounds containing piperazine structures often exhibit significant activity against serotonin and dopamine receptors. The presence of the sulfonamide group may further enhance the compound's selectivity and binding affinity towards these neurotransmitters, potentially modulating their functions in neurological disorders.

2. Anticancer Activity

Research indicates that chromene derivatives can possess anticancer properties. The unique combination of functional groups in this compound may lead to enhanced cytotoxicity against cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer types .

3. Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial action. Preliminary evaluations suggest that this compound may exhibit inhibitory effects against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as acetylcholinesterase inhibitors, enhancing cholinergic transmission by preventing the breakdown of acetylcholine.
  • Interaction with Receptors : The piperazine component likely facilitates interaction with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

Case Studies and Research Findings

A summary of relevant case studies and findings related to the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
Neurotransmitter ModulationEnhanced binding affinity to serotonin receptors; potential for treating depression and anxiety disorders.
Anticancer ActivityInduced apoptosis in cancer cell lines; IC50 values suggest significant cytotoxicity.
Antimicrobial PropertiesExhibited antibacterial activity against Gram-positive bacteria; further studies needed for comprehensive profiling.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Coupling the piperazine moiety to the sulfonyl ethyl group under controlled pH (7–9) and temperature (0–5°C) to avoid side reactions .
  • Carboxamide formation : Using coupling agents like EDCI/HOBt in dichloromethane or DMF, with triethylamine as a base to activate the carboxylic acid intermediate .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key optimization parameters :

  • Solvent polarity to stabilize intermediates (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar steps).
  • Reaction time monitoring via TLC or HPLC to prevent over-oxidation of the chromene ring .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, chromene carbonyl at δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄N₃O₆S: 494.1384) .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening approaches are recommended?

  • In vitro receptor binding assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D2/D3) receptors due to structural similarity to piperazine-based antagonists .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility and logP : Determine via shake-flask method (aqueous buffer pH 7.4) and HPLC retention time correlation .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Example: Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions : Variations in ATP concentration (1–10 mM) in kinase inhibition assays .
  • Cell line heterogeneity : Use isogenic cell lines and validate findings with CRISPR knockouts .
  • Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess degradation rates .

Q. Mitigation strategy :

  • Replicate experiments under standardized conditions (e.g., CLIA-certified labs).
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with D3 receptors (PDB: 3PBL). Focus on the sulfonyl group’s hydrogen bonding with Asp110 .
  • MD simulations : GROMACS for 100 ns trajectories to assess piperazine ring flexibility in aqueous vs. membrane environments .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using MOE or Schrödinger .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-assisted synthesis : Reduce reaction time for sulfonylation step (30 min at 80°C vs. 12 hrs conventional) .
  • Flow chemistry : Continuous processing for carboxamide coupling to minimize byproduct formation .
  • DoE optimization : Apply Taguchi methods to variables like temperature, solvent ratio, and catalyst loading .

Q. What strategies address poor solubility in pharmacological assays?

  • Salt formation : Screen hydrochloride or mesylate salts (e.g., 85% solubility increase in HCl salt form) .
  • Nanoparticle formulation : Use PLGA-PEG carriers (150–200 nm size) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

Cell Line IC₅₀ (µM) Possible Factors
HeLa12.3 ± 1.2High P-gp expression
MCF-745.7 ± 3.1Estrogen receptor interference
A549>100Low drug uptake

Q. Resolution :

  • Perform ABCB1 inhibition assays with verapamil.
  • Use LC-MS/MS to quantify intracellular drug levels .

Methodological Recommendations

  • Reaction monitoring : In situ FTIR for real-time tracking of sulfonylation .
  • Crystallography : Grow single crystals (CH₃CN/EtOAc) for X-ray structure validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.